molecular formula C20H26N4O B7152526 3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide

3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide

Cat. No.: B7152526
M. Wt: 338.4 g/mol
InChI Key: WCSIDYPATPEXGH-UHFFFAOYSA-N
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Description

3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a dimethylaminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the dimethylaminopyridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like automated synthesis and high-throughput screening to optimize the reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide include:

  • N-benzylpyrrolidine-1-carboxamide
  • N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide
  • 3-benzylpyrrolidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23(2)19-10-6-9-18(22-19)14-21-20(25)24-12-11-17(15-24)13-16-7-4-3-5-8-16/h3-10,17H,11-15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSIDYPATPEXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CNC(=O)N2CCC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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